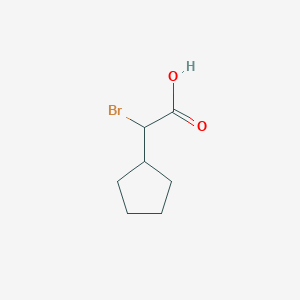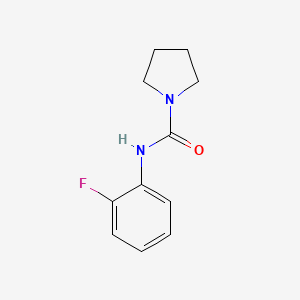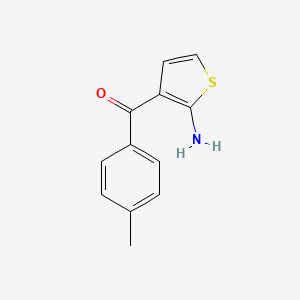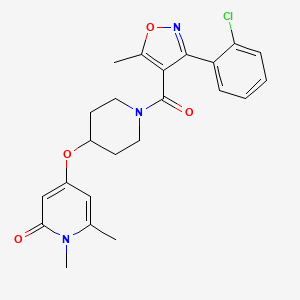
2-Bromo-2-cyclopentylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-cyclopentylacetic acid is a chemical compound with the CAS Number: 53389-30-3. It has a molecular weight of 207.07 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11BrO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 207.07 .Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
Research has explored the synthesis of various compounds incorporating cyclopropane moieties and their effects as inhibitors of the carbonic anhydrase enzyme (CA). For example, bromophenol derivatives, which are structurally related to 2-Bromo-2-cyclopentylacetic acid, have been investigated for their inhibitory effects on human carbonic anhydrase isoenzymes, showing excellent inhibition in the low nanomolar range against certain isoenzymes. This suggests potential for developing new therapeutic agents targeting enzyme inhibition (Boztaş et al., 2015).
COX-2 Inhibition
Another application is in the synthesis of novel COX-2 inhibitors, such as 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid. The synthesis process involves a novel indole formation that could be related to the reactivity and functional group transformations of this compound compounds, highlighting their utility in developing anti-inflammatory drugs (Caron et al., 2003).
Advanced Organic Synthesis
This compound and its derivatives are key intermediates in synthesizing functionalized benzocyclotrimers through Diels–Alder reactions and subsequent cyclotrimerization. This underlines their importance in creating complex molecular architectures for material science and pharmacological applications (Dalkılıç et al., 2009).
Catalytic Applications
Research into palladium-catalyzed cross-coupling reactions has shown that 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes are pivotal substrates for constructing biologically relevant compounds. This highlights the role of brominated compounds in facilitating novel bond-forming reactions under catalytic conditions, offering pathways to synthesize materials and bioactive molecules with potential industrial and therapeutic applications (Ghosh & Ray, 2017).
Enantioselective Catalysis
Brominated compounds are also utilized in enantioselective bromocyclization of olefins, catalyzed by chiral phosphoric acid. This process can create optically active tetrahydrofurans and tetrahydropyrroles with high enantiomeric excess, demonstrating their utility in asymmetric synthesis for producing enantiomerically pure compounds (Huang et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-2-cyclopentylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJNXOZPQMJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)
![N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700722.png)


![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)



![6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2700733.png)


![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)